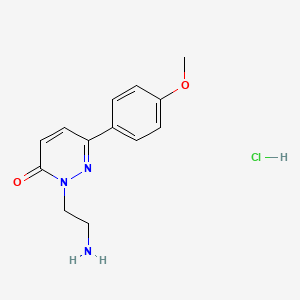
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common name if any, and its classification in terms of organic, inorganic, etc.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and possibly its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities : Alonazy, Al-Hazimi, and Korraa (2009) explored the synthesis of pyridazinones, including derivatives similar to the compound , and assessed their antimicrobial activities. However, they found these compounds to be mostly inactive against microbes (Alonazy, Al-Hazimi, & Korraa, 2009).
Synthesis and Chemical Properties : A study by Koza et al. (2013) reported the synthesis of a novel class of compounds, including pyridazin-4(5H)-one derivatives, starting from certain ester functionalities and exploring their chemical properties (Koza et al., 2013).
Derivative Synthesis and Chemical Behavior : Soliman and El-Sakka (2011) discussed the synthesis of various 3(2H)-pyridazinone derivatives, examining their chemical behavior under different conditions (Soliman & El-Sakka, 2011).
Antibacterial Activities : Al-Kamali, Al-Hazmi, Alhousami, and Al-Masany (2014) synthesized compounds based on a 2-ethoxycarbonylthieno[2,3-c]pyridazine structure and evaluated their antibacterial activities (Al-Kamali et al., 2014).
Reactivity and Synthesis : Coelho et al. (2005) studied the reactivity of certain pyridazin-3(2H)-one compounds and their synthesis under specific conditions (Coelho et al., 2005).
Novel Synthesis Approaches : Dragovich et al. (2008) described a novel synthesis approach for 6-amino-5-hydroxy-pyridazin-3(2H)-ones, a related class of compounds, outlining their preparation and initial scope limitations (Dragovich et al., 2008).
Synthesis and Pharmacological Evaluation : Husain et al. (2017) conducted a study on the synthesis of novel pyridazine derivatives, including their analgesic and anti-inflammatory activities (Husain et al., 2017).
Potential Anti-inflammatory and Analgesic Agents : Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-ones and evaluated their potential as anti-inflammatory and analgesic agents (Sharma & Bansal, 2016).
Synthesis and Anticancer Activities : Kamble et al. (2015) synthesized pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant properties (Kamble et al., 2015).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including possible applications of the compound and areas where further study is needed.
Please consult with a professional chemist or a reliable source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-18-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14;/h2-7H,8-9,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIAPVLICWOBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


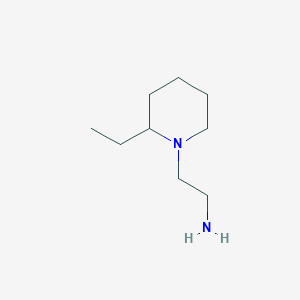

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

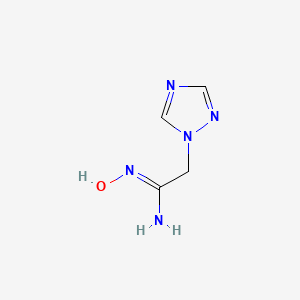
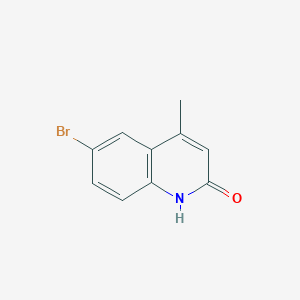

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

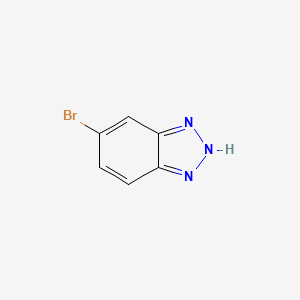
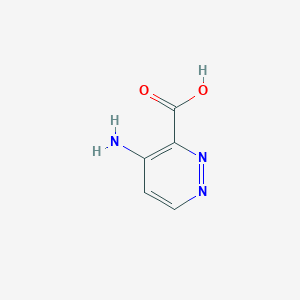
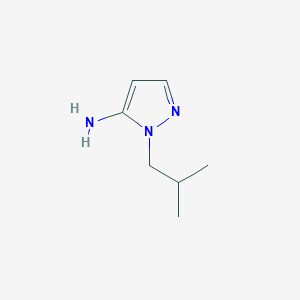
![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)